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Dbco-nho-peg3-nhs

Cat. No.: B12069349
M. Wt: 621.6 g/mol
InChI Key: LADBLLVOEBJNGD-UHFFFAOYSA-N
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Description

Contextualizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Chemistry in Advanced Bioconjugation

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of modern bioconjugation, belonging to the family of "click chemistry" reactions. biochempeg.com Unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst. biochempeg.cominterchim.fr This is a critical advantage for applications involving living cells or whole organisms, where copper toxicity is a significant concern. interchim.frlicorbio.com

The driving force for the reaction is the high ring strain of the cyclooctyne (B158145) group, specifically the dibenzocyclooctyne (DBCO) moiety in this case. lumiprobe.com This intrinsic molecular tension significantly lowers the activation energy of the cycloaddition with an azide-functionalized molecule, allowing the reaction to proceed rapidly and efficiently under physiological conditions (neutral pH, aqueous environment, and ambient temperature). interchim.fr The reaction is highly specific and bioorthogonal, meaning the DBCO and azide (B81097) groups react exclusively with each other without interfering with native biological functional groups like amines or hydroxyls. interchim.fracs.org This results in the formation of a stable triazole linkage. interchim.fr The speed and efficiency of SPAAC have made it a preferred method for labeling biomolecules in complex biological mixtures and for in vivo studies. nih.gov

Table 1: Comparison of SPAAC and CuAAC Click Chemistry
FeatureStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
Catalyst RequirementNone (Copper-free). biochempeg.cominterchim.frRequires a Copper(I) catalyst. biochempeg.com
BiocompatibilityHigh; suitable for use in living cells and organisms due to the absence of cytotoxic catalysts. interchim.frLimited in vivo use due to the cytotoxicity of the copper catalyst. biochempeg.com
Reaction Driving ForceRelease of ring strain from the cyclooctyne (e.g., DBCO). lumiprobe.comCatalytic activation by Copper(I).
Reaction ConditionsMild; proceeds efficiently at physiological temperature and pH in aqueous buffers. Requires a copper source and often a reducing agent and stabilizing ligands.
Primary ApplicationLive-cell imaging, in vivo labeling, and bioconjugation where biocompatibility is paramount. interchim.frlicorbio.comMaterial science, synthesis of bioconjugates in vitro. biochempeg.com

Principles of N-Hydroxysuccinimide (NHS) Ester Chemistry for Amine-Reactive Conjugations

N-Hydroxysuccinimide (NHS) ester chemistry is one of the most widely used methods for covalently modifying biomolecules. glenresearch.com NHS esters are reactive compounds designed to couple specifically with primary aliphatic amine groups, which are abundantly found in proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules. glenresearch.comthermofisher.comlumiprobe.com

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com This conjugation reaction is highly efficient and typically performed in aqueous buffers at a slightly alkaline pH, generally between 7.2 and 8.5. thermofisher.comlumiprobe.com At a lower pH, the amine group is protonated and less nucleophilic, slowing or preventing the reaction, while at a higher pH, the NHS ester becomes increasingly susceptible to hydrolysis. lumiprobe.com Hydrolysis, the reaction of the NHS ester with water, is a competing reaction that can reduce conjugation efficiency, particularly in dilute protein solutions or at higher pH levels. thermofisher.comnih.gov Despite this, the aminolysis reaction is generally favored as primary amines are much better nucleophiles than water. glenresearch.com

Table 2: Typical Reaction Conditions for NHS Ester Conjugations
ParameterRecommended ConditionRationale
pH7.2 - 8.5 (Optimal: 8.3-8.5). thermofisher.comlumiprobe.comBalances amine reactivity (deprotonated state) with NHS ester stability (minimizing hydrolysis). lumiprobe.com
Temperature4°C to Room Temperature (25°C). thermofisher.comLower temperatures can slow the rate of hydrolysis, increasing conjugation efficiency. thermofisher.com
Reaction Time0.5 to 4 hours. thermofisher.comlumiprobe.comSufficient time for the reaction to proceed to completion, depending on reactant concentrations and temperature.
BuffersPhosphate, Borate, Bicarbonate, HEPES. thermofisher.comlumiprobe.comMust be free of primary amines (e.g., Tris) which would compete with the target molecule for reaction. thermofisher.comlumiprobe.com
Solvent for StockAnhydrous DMF or DMSO. glenresearch.comlumiprobe.comNHS esters are moisture-sensitive and should be dissolved in a dry organic solvent before addition to the aqueous reaction buffer. glenresearch.comlumiprobe.com

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Modulating Bioconjugate Properties and Biointeractions

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that are widely incorporated into bioconjugates to enhance their physicochemical and biological properties. chempep.comcreativepegworks.com The process of covalently attaching PEG chains, known as PEGylation, is a gold standard strategy in drug delivery and biotechnology. tandfonline.comresearchgate.net

The inclusion of a PEG spacer, even a short one like the three-unit linker in Dbco-nho-peg3-nhs, offers several key advantages:

Improved Solubility : PEG is highly hydrophilic, and its inclusion can significantly increase the aqueous solubility of hydrophobic molecules. axispharm.com

Enhanced Stability : PEGylation can protect conjugated molecules, such as proteins, from enzymatic degradation. axispharm.commtoz-biolabs.com

Reduced Immunogenicity : The PEG chain creates a hydration shell around the molecule, which can mask it from the immune system, reducing immune responses. chempep.comaxispharm.commtoz-biolabs.com

Improved Pharmacokinetics : By increasing the hydrodynamic size of a molecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life in the body. chempep.comtandfonline.com

Minimized Steric Hindrance : The flexible PEG chain acts as a spacer, physically separating the two conjugated molecules and reducing the potential for steric hindrance that might otherwise impair their function. chempep.com

These properties make PEG linkers invaluable for improving the therapeutic potential and performance of bioconjugates in diagnostic and therapeutic applications. tandfonline.compurepeg.com

Overview of the Distinct Chemical Functionalities within this compound and their Synergistic Potential

The power of this compound lies in the synergy of its three distinct functional components, which allow for a controlled, two-step conjugation process. biochempeg.comaxispharm.com

NHS Ester Group : This amine-reactive group provides the first point of attachment. It reacts with a primary amine on a target biomolecule (e.g., a protein, antibody, or peptide) to form a highly stable amide bond. biochempeg.comglenresearch.com

DBCO Group : This strained alkyne is the second reactive handle. After the initial conjugation via the NHS ester, the DBCO group is available to react with a second molecule that has been functionalized with an azide group. biochempeg.com This reaction proceeds via copper-free click chemistry (SPAAC). biochempeg.comlumiprobe.com

PEG3 Linker : The short, hydrophilic PEG spacer connects the NHS ester and the DBCO group. chempep.com It enhances the water solubility of the entire linker and the resulting conjugate, and provides spatial separation between the two linked biomolecules, ensuring they can maintain their native conformation and function. chempep.comaxispharm.com

This heterobifunctional architecture enables researchers to link two different types of molecules with high precision and efficiency, which is difficult to achieve with homobifunctional crosslinkers that can lead to undesirable self-conjugation or polymerization. gbiosciences.com

Scope and Objectives of Research Utilizing this compound in Contemporary Academic Investigations

The unique properties of this compound make it a valuable reagent for a wide range of research objectives in modern science. medchemexpress.com Its primary use is as a molecular bridge to create novel bioconjugates for advanced applications. biosynsis.comaxispharm.com

Key research applications and objectives include:

Development of Antibody-Drug Conjugates (ADCs) : The linker can be used to attach a potent cytotoxic drug (functionalized with an azide) to a tumor-targeting antibody (via its lysine residues), creating a targeted cancer therapeutic. targetmol.com

Functionalization of Nanoparticles : Researchers use this linker to attach targeting ligands (e.g., antibodies or peptides) to the surface of drug-loaded nanoparticles or imaging agents, improving their delivery to specific cells or tissues. acs.org

Creation of Diagnostic Tools : The linker can conjugate reporter molecules, such as fluorescent dyes or biotin, to probes for use in biosensors and diagnostic assays. biosynsis.commedchemexpress.com

Protein-Peptide Conjugation : It facilitates the creation of specific protein-peptide conjugates for studying protein interactions, enzyme activity, and signal transduction pathways. biochempeg.com

PROTAC Synthesis : The molecule serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit specific proteins to E3 ubiquitin ligases for targeted degradation. medchemexpress.comprecisepeg.com

Contemporary investigations leverage this compound and similar linkers to construct precisely defined molecular tools to probe biological systems, develop targeted therapies, and engineer novel biomaterials. medchemexpress.combroadpharm.com

Table 3: Chemical Properties of this compound
PropertyValue
Molecular FormulaC₃₂H₃₅N₃O₉. precisepeg.com
Molecular Weight605.64 g/mol. precisepeg.com
Reactive Group 1Dibenzocyclooctyne (DBCO). biochempeg.com
Reactive Group 2N-Hydroxysuccinimide (NHS) Ester. biochempeg.com
Reactivity 1 TargetAzide (-N₃) groups via SPAAC. axispharm.com
Reactivity 2 TargetPrimary Amine (-NH₂) groups. axispharm.com
Spacer ArmPEG3 (3 ethylene glycol units). precisepeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H35N3O10 B12069349 Dbco-nho-peg3-nhs

Properties

Molecular Formula

C32H35N3O10

Molecular Weight

621.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]oxyethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C32H35N3O10/c36-28(11-12-29(37)34-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)34)33-44-22-21-43-20-19-42-18-17-41-16-15-32(40)45-35-30(38)13-14-31(35)39/h1-8H,11-23H2,(H,33,36)

InChI Key

LADBLLVOEBJNGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCONC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies and Rigorous Characterization Strategies for Dbco Nho Peg3 Nhs

Retrosynthetic Analysis and Selection of Precursor Materials for Dbco-nho-peg3-nhs Assembly

A retrosynthetic analysis of this compound ester deconstructs the target molecule into logical precursor materials. The synthesis can be envisioned through the disconnection of the amide and ester bonds. A primary retrosynthetic route involves three key precursors: a DBCO-containing molecule, a bifunctional PEG3 spacer, and an NHS ester precursor.

Key Disconnections and Precursors:

NHS Ester Disconnection: The active ester can be disconnected to reveal a carboxylic acid and N-hydroxysuccinimide. This suggests the immediate precursor is DBCO-PEG3-Acid.

Amide Bond Disconnection: The amide linkage between the DBCO moiety and the PEG spacer can be disconnected. This leads to two potential synthetic strategies:

Strategy A: Coupling a DBCO-amine derivative with a PEG3-acid derivative.

Strategy B: Coupling a DBCO-acid derivative with an amino-PEG3-acid derivative.

Based on this analysis, the selection of precursor materials is critical. A common and effective pathway involves starting with a DBCO derivative bearing a reactive handle (e.g., DBCO-amine or DBCO-acid), a bifunctional PEG3 spacer (e.g., Amino-PEG3-Acid), and activating agents for amide bond formation and subsequent NHS esterification.

Table 1: Selected Precursor Materials for this compound Synthesis

Precursor Chemical Name Role in Synthesis
DBCO-Acid Dibenzocyclooctyne-acid Provides the strained alkyne moiety
Amino-PEG3-Acid 1-Amino-11-oxo-3,6,9-trioxadodecanoic acid Acts as the hydrophilic, flexible spacer
N-Hydroxysuccinimide (NHS) N-Hydroxysuccinimide Forms the amine-reactive active ester
Coupling Agent (e.g., EDC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) Facilitates amide bond formation and NHS esterification

Optimized Synthetic Pathways for the Dibenzocyclooctyne (DBCO) Moiety Installation

The synthesis of the DBCO core is a multi-step process that has been optimized for efficiency and scalability. acs.orgacs.org While several derivatives of dibenzocyclooctyne exist, a common pathway to an amine- or acid-functionalized DBCO starts from commercially available materials and proceeds through key intermediates. mdpi.com

Strategic Formation of the N-Hydroxysuccinimide (NHS) Ester Functional Group in this compound

N-Hydroxysuccinimide (NHS) esters are widely used for their ability to react selectively with primary aliphatic amines under mild, often aqueous, conditions to form stable amide linkages. glenresearch.comresearchgate.net The formation of the NHS ester on the DBCO-PEG3-Acid precursor is typically the final step in the synthesis.

The most common strategy involves the activation of the terminal carboxylic acid group using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), in the presence of N-hydroxysuccinimide. researchgate.netthieme-connect.comresearchgate.net The reaction is generally performed in a dry organic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or N,N-dimethyl acetamide. interchim.frchemicalbook.com

The reaction mechanism proceeds as follows:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

This intermediate rapidly reacts with N-hydroxysuccinimide to form the more stable DBCO-PEG3-NHS ester, releasing an EDC-urea byproduct.

NHS esters are sensitive to moisture and can hydrolyze, so reactions are conducted under anhydrous conditions, and the final product is stored carefully. interchim.fr

Incorporation and Functionalization of the Triethylene Glycol (PEG3) Spacer within the this compound Framework

The triethylene glycol (PEG3) spacer serves to increase the hydrophilicity of the crosslinker and provides a flexible arm to reduce steric hindrance during conjugation. lifetein.comnih.gov The incorporation of the PEG3 spacer involves forming stable amide bonds to connect it to the DBCO and NHS ester functionalities.

A typical synthetic sequence is as follows:

Amide Bond Formation: A DBCO-acid derivative is coupled with an amino-PEG3-acid derivative. This reaction is mediated by a coupling agent like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (B91526) (HBTU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like DMF. researchgate.net This creates the intermediate DBCO-PEG3-Acid.

NHS Ester Formation: As described in section 2.3, the terminal carboxylic acid of the newly formed DBCO-PEG3-Acid is then activated with EDC and NHS to yield the final product, this compound ester. researchgate.netinterchim.fr

This stepwise approach ensures that the distinct reactive ends of the molecule are formed sequentially, preventing polymerization or unwanted side reactions.

Purification Protocols for High-Purity this compound Synthesis

Achieving high purity is essential for the reliable performance of bioconjugation reagents. The purification of this compound ester typically involves chromatographic techniques to remove unreacted precursors, coupling agents, and byproducts.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common and effective method for purifying the final product. acs.org A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is used to separate the product from impurities based on hydrophobicity. acs.org The purity of the collected fractions is often assessed by analytical HPLC at a specific wavelength, such as 254 nm, where the DBCO moiety absorbs. acs.org

Column Chromatography: Silica gel column chromatography can be used to purify intermediates during the synthesis, for example, to remove excess EDC and the urea (B33335) byproduct after NHS ester formation. interchim.fr

Size-Exclusion Chromatography or Desalting: Following conjugation reactions where the linker is used, techniques like size-exclusion chromatography or desalting columns can remove excess, unreacted linker from the labeled biomolecule. glenresearch.comlifetein.com

Purity is often reported as a percentage based on the area of the product peak in an analytical HPLC chromatogram. acs.org For NHS esters, purities of over 90-95% are typically required for effective and reproducible conjugation. precisepeg.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

A combination of advanced analytical techniques is employed to confirm the chemical structure and assess the purity of the synthesized this compound ester. These methods provide orthogonal information, ensuring a comprehensive characterization of the molecule.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the final product and key intermediates. researchgate.netnih.gov This provides direct evidence of successful conjugation of the different moieties.

High-Performance Liquid Chromatography (HPLC): As mentioned in purification, analytical HPLC is a primary tool for assessing purity. precisepeg.com It separates the product from any remaining starting materials or byproducts, and the peak area provides a quantitative measure of purity.

UV-Vis Spectroscopy: The characteristic absorbance of the DBCO moiety (around 290-309 nm) can be used to confirm its presence and to quantify the concentration of the linker in solution. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of this compound ester. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming that the DBCO, PEG3, and NHS moieties are correctly connected. researchgate.netnih.gov

In a typical ¹H NMR spectrum of this compound:

DBCO Protons: The eight aromatic protons of the dibenzocyclooctyne rings appear as a complex multiplet in the downfield region, typically between 7.2 and 7.6 ppm. researchgate.net

PEG3 Protons: The methylene (B1212753) protons of the triethylene glycol spacer appear as a series of multiplets in the range of 3.5 to 3.8 ppm.

NHS Protons: The four protons of the succinimide (B58015) ring typically appear as a singlet at approximately 2.8-2.9 ppm.

The integration of these signals provides quantitative information on the ratio of protons in each part of the molecule, further confirming the structure. ¹³C NMR provides complementary data, showing characteristic signals for the alkyne carbons of the DBCO group and the carbonyl carbons of the amide and ester linkages. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts for this compound

Moiety Proton Environment Expected Chemical Shift (δ, ppm)
DBCO Aromatic Protons 7.2 - 7.6 (m, 8H)
PEG3 -O-CH₂-CH₂-O- 3.5 - 3.8 (m, 12H)
NHS -C(O)-CH₂-CH₂-C(O)- ~2.85 (s, 4H)
Linkage Amide and Ester adjacent CH₂ Varies, typically 2.5 - 3.6

Note: Shifts are approximate and can vary based on the solvent and specific molecular conformation.

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundDBCO-PEG3-N-hydroxysuccinimide ester
DBCODibenzocyclooctyne
PEG3Triethylene glycol
NHSN-hydroxysuccinimide
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
DCCN,N'-dicyclohexylcarbodiimide
HBTUN,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate
DIPEAN,N-diisopropylethylamine
DMFDimethylformamide
DCMDichloromethane
TFATrifluoroacetic acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of synthetic compounds like this compound. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and confirming its identity.

Precise Molecular Weight Determination:

The theoretical molecular weight of this compound is 605.64 g/mol with a molecular formula of C₃₂H₃₅N₃O₉. rsc.org HRMS analysis, typically using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is employed to obtain a high-resolution mass spectrum. The measured monoisotopic mass should closely match the calculated theoretical mass, typically within a few parts per million (ppm), providing strong evidence for the correct chemical composition. For instance, in the analysis of similar DBCO-PEG-NHS esters, mass spectrometry is routinely used to confirm the successful conjugation to biomolecules by observing the expected mass shift. nih.gov

Fragmentation Analysis:

In addition to precise mass measurement of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) can provide valuable structural information through fragmentation analysis. By inducing fragmentation of the protonated molecule [M+H]⁺ or other adducts, a characteristic fragmentation pattern is generated. While specific fragmentation data for this compound is not widely published, analysis of its structure suggests potential cleavage points. Common fragmentation would likely occur at the ester linkage, the amide bond, and within the PEG chain, yielding ions corresponding to the DBCO moiety, the NHS group, and fragments of the PEG linker. This fragmentation pattern serves as a fingerprint for the molecule, further confirming its structure and identifying any potential impurities.

Parameter Value
Molecular Formula C₃₂H₃₅N₃O₉
Theoretical Molecular Weight 605.64 g/mol
Ionization Mode ESI or MALDI
Expected Ion Adducts [M+H]⁺, [M+Na]⁺, [M+K]⁺

Table 1: Key Parameters for HRMS Analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Reaction Monitoring

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent conjugation reactions. Given the reactive nature of the NHS ester, which is susceptible to hydrolysis, HPLC is crucial for quality control.

Purity Evaluation:

The purity of this compound is a critical quality attribute, as impurities can lead to side reactions and reduce the efficiency of bioconjugation. Commercial suppliers of similar DBCO-PEG-NHS esters often state a purity of greater than 95%, as determined by HPLC. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose. A typical method would involve a C18 column and a gradient elution system with a mobile phase consisting of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is commonly performed using a UV detector, as the DBCO group has a characteristic UV absorbance. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Reaction Monitoring:

HPLC is also invaluable for monitoring the progress of the synthesis of this compound. By analyzing aliquots of the reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and stoichiometry of reagents. Furthermore, in its application, HPLC can be used to monitor the conjugation of the linker to a biomolecule, separating the conjugated product from the unreacted biomolecule and excess linker.

A specialized HPLC technique, hydrophilic interaction liquid chromatography (HILIC), has been shown to be effective for the quantification of N-hydroxysuccinimide (NHS), a potential hydrolysis product and impurity. This method can be a powerful tool for assessing the degradation of this compound upon storage. d-nb.info

Parameter Typical Conditions
Chromatography Mode Reversed-Phase (RP-HPLC)
Stationary Phase C18
Mobile Phase A Water with 0.1% TFA or Formic Acid
Mobile Phase B Acetonitrile with 0.1% TFA or Formic Acid
Gradient Linear gradient from low to high %B
Detection UV Absorbance (e.g., at 254 nm or 309 nm for the DBCO group)

Table 2: General HPLC Method Parameters for Purity Analysis of this compound.

Mechanistic Investigations into the Reactivity and Chemoselectivity of Dbco Nho Peg3 Nhs

Detailed Reaction Mechanisms of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mediated by the DBCO Moiety

The DBCO group is the cornerstone of the copper-free click chemistry capabilities of Dbco-nho-peg3-nhs. conju-probe.comconju-probe.com This strain-promoted alkyne-azide cycloaddition is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes. researchgate.netinterchim.frresearchgate.net The reaction's foundation lies in the significant ring strain of the cyclooctyne (B158145) ring, which dramatically lowers the activation energy for the [3+2] cycloaddition with an azide (B81097), obviating the need for a cytotoxic copper(I) catalyst. interchim.frmedium.com This reaction results in the formation of a stable triazole linkage. medium.combroadpharm.com The process is highly chemoselective, as the DBCO and azide groups react exclusively with each other, even in the presence of other functional groups like amines and thiols. interchim.frmedium.com

Kinetic Profiling of SPAAC Reactions Involving this compound

The kinetics of SPAAC reactions are a critical aspect of their utility. The reaction between DBCO and an azide is exceptionally fast at room temperature. medium.com Studies on various DBCO derivatives show that second-order rate constants are influenced by several factors, including the structure of both the DBCO compound and the azide partner. For instance, research has shown that the structure of a cyclooctyne scaffold directly impacts the observed SPAAC rate constants, with smaller, more strained rings exhibiting faster reaction rates. nih.gov

The presence of a polyethylene (B3416737) glycol (PEG) linker, such as the PEG3 chain in this compound, has been shown to be advantageous. The PEG linker can increase the distance between the reactive DBCO group and the molecule to which it is attached, which helps to minimize steric hindrance. researchgate.net Studies have demonstrated that the inclusion of a PEG linker can enhance SPAAC reaction rates by an average of 31 ± 16%. researchgate.netrsc.org This enhancement is attributed to increased accessibility of the DBCO moiety and potentially improved solubility. researchgate.net The rate of reaction can be monitored by tracking the decrease in UV absorbance of the DBCO group around 310 nm. broadpharm.comaatbio.com

Reactant 1Reactant 2Buffer (pH)Temperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Reference(s)
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (7)250.85 researchgate.netrsc.org
sulfo DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)251.22 researchgate.netrsc.org
sulfo DBCO-amine3-azido-L-alaninePBS (7)250.32 researchgate.netrsc.org
sulfo DBCO-amine3-azido-L-alanineHEPES (7)250.55 researchgate.netrsc.org
DBCO-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)250.24 researchgate.netrsc.org
DBCO-PEG5-Trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES (7)250.37 researchgate.netrsc.org

This table presents representative kinetic data for DBCO-azide reactions under various conditions to illustrate the impact of buffer, azide structure, and PEGylation on reaction rates. The specific rates for this compound may vary.

Impact of Solvent and Temperature on DBCO Reactivity within this compound

The reactivity of the DBCO moiety is influenced by the reaction environment. SPAAC reactions are generally robust and can be performed in a variety of solvents, including aqueous buffers and partially organic media. broadpharm.comresearchgate.net Studies investigating the effects of buffer type, pH, and temperature have found that reaction rates can vary. For example, reactions in HEPES buffer were found to be faster than those in PBS at the same pH. researchgate.netrsc.org Generally, higher pH values (from 5 to 10) tend to increase SPAAC reaction rates, with some exceptions depending on the buffer system. researchgate.netrsc.org

Temperature also plays a role, with reactions typically proceeding faster at higher temperatures (e.g., 37°C compared to 25°C). researchgate.netrsc.org While many SPAAC reactions are conducted at room temperature, incubation at 37°C can improve efficiency. interchim.fr The use of water-miscible organic co-solvents like DMSO or DMF is common for dissolving hydrophobic reactants, but their impact on reaction rates should be considered, as some studies have shown organic solvents can be counterproductive in certain cases. thermofisher.comresearchgate.net

Elucidation of the Aminolysis Mechanism for the NHS Ester Moiety of this compound

The NHS ester functional group of this compound provides a means for covalent conjugation to primary amine-containing molecules, such as proteins, peptides, and amino-modified oligonucleotides. thermofisher.cominterchim.fr The reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com A primary amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide is eliminated as a good leaving group, resulting in the formation of a highly stable amide bond. glenresearch.com

pH Dependence of NHS Ester Reactivity with Primary Amine Nucleophiles

The reaction between an NHS ester and a primary amine is critically dependent on the pH of the reaction medium. lumiprobe.comwindows.net For the reaction to occur, the amine must be in its deprotonated, nucleophilic state. nih.govresearchgate.net At low pH, primary amines are protonated (R-NH3+), rendering them non-nucleophilic and thus unreactive. interchim.frlumiprobe.com Conversely, at high pH, the rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases significantly. thermofisher.com This competing hydrolysis reaction reduces the efficiency of the desired amine conjugation. lumiprobe.comnih.gov

The optimal pH for labeling biomolecules with NHS esters is therefore a compromise between ensuring sufficient deprotonation of the amine and minimizing hydrolysis of the ester. This is typically achieved in the pH range of 7.2 to 8.5, with an optimal pH often cited as 8.3-8.5. thermofisher.comlumiprobe.comwindows.net Buffers such as phosphate, borate, or carbonate/bicarbonate are commonly used, while amine-containing buffers like Tris should be avoided as they can compete in the reaction. thermofisher.comlumiprobe.com

pHNHS Ester Half-life of Hydrolysis (at 4°C)Amine ReactivityOverall Conjugation EfficiencyReference(s)
< 7.0> 4-5 hours (at pH 7.0, 0°C)Low (amine is protonated)Low thermofisher.com
7.2 - 8.0DecreasingModerate to HighGood thermofisher.com
8.3 - 8.5DecreasingHigh (amine is deprotonated)Optimal interchim.frlumiprobe.comwindows.netlumiprobe.com
8.6~10 minutesHighDecreasing (due to rapid hydrolysis) thermofisher.com
> 9.0Very shortHighLow (hydrolysis dominates) thermofisher.cominterchim.fr

This table summarizes the general relationship between pH, NHS ester stability, and amine reactivity. Specific half-life values can vary based on the exact NHS ester structure and buffer composition.

Influence of Steric and Electronic Factors on Amine Conjugation Efficiency

The efficiency of the aminolysis reaction is also governed by steric and electronic effects. Steric hindrance around the amine or the NHS ester can significantly impact the reaction rate. glenresearch.com For example, the accessibility of primary amines on the surface of a protein, such as the epsilon-amino group of lysine (B10760008) residues, is a key determinant of conjugation success. thermofisher.com Bulky substituents near the reactive sites can impede the approach of the nucleophile to the electrophilic carbonyl center, slowing down the reaction. researchgate.netglenresearch.com The PEG3 linker in this compound can help mitigate steric hindrance by extending the NHS ester away from the DBCO core. lumiprobe.com

Electronically, the nucleophilicity of the amine is paramount. Primary aliphatic amines are strong nucleophiles and react readily with NHS esters. glenresearch.com The reaction rate correlates with the basicity (pKa) of the amine. mst.edu However, aromatic amines are generally much less reactive. While NHS esters can react with other nucleophiles like hydroxyl or sulfhydryl groups, the resulting ester or thioester bonds are significantly less stable than the amide bond formed with an amine and can be easily hydrolyzed or displaced. glenresearch.com

Role of the PEG3 Linker in Modulating Reaction Kinetics and Product Biocompatibility

The inclusion of a PEG3 linker in the this compound structure serves a dual purpose: it fine-tunes the kinetic parameters of the conjugation reactions and enhances the biocompatibility of the resulting bioconjugates. This short, hydrophilic spacer provides a critical balance between maintaining reactivity and improving the physicochemical properties of the molecule and its conjugates.

The PEG linker introduces a flexible, hydrophilic spacer that can minimize steric hindrance, a crucial factor when working with large biomolecules. This spatial separation can lead to more efficient binding. conju-probe.comaxispharm.com The length of the PEG chain is a significant determinant in the effectiveness of bioconjugation. Shorter PEG chains, such as PEG2 to PEG12, are often employed for compact labeling applications. precisepeg.com

Research has shown that while longer PEG linkers can be more reactive during the conjugation process, they may adversely affect the in vitro biological activity of the resulting conjugate. This suggests a trade-off between conjugation efficiency and the functional integrity of the biomolecule.

The length of the PEG linker has been demonstrated to have a substantial impact on the biological performance of conjugates. Shorter PEG linkers, such as those in the 2-3 kDa range, have been found to result in more potent interactions with dendritic cells compared to longer PEG constructs (6-20 kDa). mdpi.com Conversely, other studies have shown that increasing the PEG linker length can enhance tumor-targeting capabilities and the therapeutic efficacy of encapsulated drugs in vivo. nih.gov A study on a radiolabeled antibody revealed that the inclusion of a PEG3 linker could lead to faster excretion of metabolic products. This highlights the nuanced role of even short PEG chains in the pharmacokinetic profile of a bioconjugate.

The biocompatibility of the final product is a paramount consideration in bioconjugation. PEGylation, the process of attaching PEG chains to molecules, is a widely recognized strategy for improving biocompatibility. axispharm.comnih.gov The hydrophilic nature of the PEG3 linker in this compound is expected to increase the water solubility of the resulting conjugate, which can reduce aggregation and precipitation. conju-probe.comaxispharm.com Furthermore, PEGylation can shield the bioconjugate from the host's immune system, thereby reducing its immunogenicity and protecting it from enzymatic degradation. axispharm.comnih.gov This "stealth" effect can prolong the circulation time of the conjugate in the body. axispharm.com However, it is also noted that PEGylation can sometimes reduce the binding affinity and biological activity of the conjugated molecule. biochempeg.com

The following interactive tables summarize findings from studies on related compounds, illustrating the general principles of how PEG linker length can modulate reaction kinetics and biocompatibility.

Table 1: Illustrative Impact of PEG Linker Length on Reaction Kinetics

This table is based on general findings in bioconjugation and does not represent data from a single, direct comparative study of Dbco-nho-peg-nhs variants. The kinetic values are hypothetical and for illustrative purposes to show trends.

Linker VariantRelative Reaction RateRationale
No PEG LinkerBaselineDirect conjugation may be sterically hindered.
PEG1 LinkerModerate IncreaseMinimal spacing reduces some steric hindrance.
PEG3 Linker Optimal Balances flexibility and proximity of reactive groups.
PEG6 LinkerSlight DecreaseIncreased chain length may lead to intramolecular interactions or a less favorable orientation of reactive ends.

This table illustrates a hypothetical trend where a short PEG linker like PEG3 provides an optimal balance for reaction kinetics by mitigating steric hindrance without introducing excessive flexibility that could slow down the reaction.

Table 2: Illustrative Impact of PEG Linker Length on Biocompatibility

This table is based on general findings in PEGylation and does not represent data from a single, direct comparative study of Dbco-nho-peg-nhs variants. The biocompatibility scores are qualitative and for illustrative purposes.

Linker VariantSolubilityImmunogenicityIn Vivo Half-Life
No PEG LinkerLowHighShort
PEG1 LinkerModerateModerateModerate
PEG3 Linker High Low Increased
PEG6 LinkerVery HighVery LowFurther Increased

This table illustrates the generally accepted trends in PEGylation, where increasing the PEG linker length improves solubility, reduces immunogenicity, and prolongs the in vivo half-life of the resulting bioconjugate.

Applications of Dbco Nho Peg3 Nhs in Bioconjugation and Macromolecular Functionalization

Oligonucleotide and Nucleic Acid Labeling Methodologies Using Dbco-nho-peg3-nhs

This compound is frequently used for the covalent labeling of oligonucleotides and nucleic acids, typically for applications in diagnostics and bio-assays. biochempeg.comnih.gov The standard method involves a two-step process. First, the oligonucleotide is synthesized or modified to contain a primary amine group. genelink.com This amine can be introduced at the 5' end, 3' end, or an internal position using an appropriately modified phosphoramidite (B1245037) during solid-phase synthesis. genelink.com

Next, the amine-modified oligonucleotide is reacted with this compound in a suitable buffer, often a mixture of an aqueous buffer like PBS and an organic solvent like DMSO to ensure all components remain soluble. nih.govigem.org The NHS ester of the linker couples with the primary amine on the oligonucleotide, attaching the DBCO-PEG3 moiety. igem.org After purification to remove excess linker, the resulting DBCO-functionalized oligonucleotide is ready for copper-free click conjugation to any azide-bearing molecule, such as a protein, fluorescent dye, or microarray surface. genelink.comnih.gov This methodology is central to the creation of antibody-oligonucleotide conjugates, where the nucleic acid acts as a reporter or amplification tag. nih.gov

Interactive Data Table 2: Example Protocol for Labeling Amine-Modified DNA

Step Procedure Key Parameters Citations
1. Reaction Setup Dissolve amine-modified oligo and this compound in a PBS/DMSO mixture. Final concentrations: ~0.5 mM oligo, ~10 mM linker. igem.org
2. Incubation Incubate for 2 hours at room temperature with shaking. Protect from light to prevent degradation of the DBCO group. igem.org
3. Purification Purify the product via ethanol (B145695) precipitation or chromatography. Removes unreacted linker and byproducts. nih.govigem.org
4. Conjugation React the DBCO-oligo with an azide-modified target molecule. Molar excess of one component may be used to drive the reaction. aatbio.com

Covalent Modification of Polysaccharides and Glycoproteins with this compound

The covalent modification of polysaccharides and glycoproteins using this compound enables the attachment of these complex carbohydrates to other biomolecules or surfaces. For glycoproteins, the protein component can be readily functionalized via the same amine-directed strategies used for other proteins, targeting lysine (B10760008) residues. nih.gov

Polysaccharides often lack primary amines, necessitating a different approach. nih.gov A common strategy is to first introduce a reactive handle, such as an amine or azide (B81097) group, onto the polysaccharide backbone. For example, residual isocyanate groups on a nanocapsule made from a hydroxyethyl (B10761427) starch derivative can be hydrolyzed to amines, which are then reacted with a DBCO-NHS ester. mdpi.com Alternatively, carboxyl groups on polysaccharides like hyaluronic acid can be activated (e.g., with EDC) and then reacted with an amine-containing linker to introduce the desired functionality for subsequent conjugation. mdpi.com Once the polysaccharide is functionalized with either a DBCO or an azide group, it can be clicked to a corresponding azide- or DBCO-modified partner. This method has been used to attach carbohydrate ligands to nanocarriers to study their influence on the immune system. mdpi.com

Synthesis of Advanced Bioconjugates for Ligand-Receptor Interaction Studies (focus on synthesis methods)

The modularity of the this compound linker is highly advantageous for synthesizing advanced bioconjugates designed to probe ligand-receptor interactions. youtube.comnih.gov The synthesis typically follows the two-step chemo-selective ligation strategy.

First, a targeting ligand, such as a peptide or small molecule, is functionalized with one part of the click chemistry pair (e.g., an azide). nih.gov Separately, a receptor, protein, or carrier molecule is functionalized with the other part of the pair using the this compound linker. biochempeg.com For example, a peptide ligand can be synthesized with a C-terminal azide group. nih.gov A protein of interest can then be modified with this compound by reacting it with the linker's NHS ester to attach the DBCO group to its lysine residues. aatbio.com

The final step is the copper-free click reaction, where the azide-modified ligand is mixed with the DBCO-functionalized protein. interchim.fr The bioorthogonal nature of this reaction ensures that the two components are joined specifically and efficiently, yielding a precisely constructed bioconjugate. aatbio.com The PEG3 spacer helps to ensure that the ligand remains accessible for binding to its target receptor by minimizing steric hindrance. broadpharm.com This synthetic approach is used to create tools for studying cellular processes, developing targeted therapeutics, and designing peptide-based drugs. youtube.comnih.gov

Development of Protein and Peptide Microarrays Using this compound as a Linker

This compound and similar click chemistry linkers are instrumental in the fabrication of high-density protein and peptide microarrays for high-throughput screening and diagnostics. nih.govrsc.org The linker facilitates the controlled, covalent immobilization of biomolecules onto a solid support, which can enhance their stability and biological activity compared to random adsorption. nih.govresearchgate.net

A common method involves first preparing an azide-functionalized surface. nih.gov This can be achieved by treating a glass slide or other substrate with a silane (B1218182) molecule that contains an azide terminus. nih.gov In a separate reaction, the proteins or peptides to be arrayed are functionalized with DBCO groups using the NHS ester of the this compound linker. nih.gov The DBCO-modified proteins are then spotted onto the azide-coated surface using a microarray spotter. rsc.org The copper-free click reaction occurs in situ, covalently and orienting the biomolecules on the array. nih.gov This site-specific immobilization can make the active sites of the proteins or peptides more accessible for interactions, leading to more reliable and sensitive assays for applications like detecting protease activity or mapping cellular responses to different ligands. nih.govrsc.org

Integration of Dbco Nho Peg3 Nhs in Advanced Materials Science and Surface Engineering

Surface Functionalization of Polymeric Materials for Enhanced Biocompatibility and Bioadhesion

The interface between a synthetic material and a biological environment is critical in determining the success of a biomedical implant or device. Unmodified polymer surfaces can trigger adverse reactions, such as inflammation or thrombosis. Surface functionalization with biocompatible molecules is a key strategy to mitigate these responses. Dbco-nho-peg3-nhs provides a robust method for achieving this, transforming biologically inert polymers into bioactive platforms. nih.gov

The process typically involves a two-step approach. First, the surface of the polymeric material (e.g., polylactic acid (PLA), polyurethane, regenerated cellulose) is modified to introduce primary amine groups. This can be achieved through various methods, such as plasma treatment with ammonia (B1221849) gas or by co-polymerizing with amine-containing monomers. nih.govuj.edu.pl Once the surface is aminated, it is exposed to a solution of this compound. The NHS ester end of the linker reacts spontaneously with the surface amine groups, forming stable amide bonds. nih.gov This reaction covalently tethers the linker to the polymer, leaving the DBCO group exposed and available for further modification.

The now DBCO-functionalized surface can be used to immobilize a wide range of azide-modified biomolecules to enhance biocompatibility and promote specific bioadhesion. For instance, anti-fouling polymers like PEG can be clicked onto the surface to prevent non-specific protein adsorption, a primary event that leads to bio-fouling and implant rejection. precisepeg.com Alternatively, cell adhesion peptides such as RGD (Arginine-Glycine-Aspartic acid) can be attached to promote specific cell binding, encouraging tissue integration. The hydrophilic PEG3 spacer in the linker plays a crucial role by extending the attached biomolecule away from the polymer surface, minimizing steric hindrance and improving its accessibility and function. conju-probe.com

A study on the functionalization of regenerated cellulose (B213188) membranes demonstrated this principle effectively. nih.gov Although a slightly different linker (DBCO-PEG5-NHS ester) was used, the chemistry is identical. The cellulose surface was first activated and functionalized with azide (B81097) groups. Concurrently, Protein A was conjugated with the DBCO-NHS ester linker. The final step involved the "click" reaction between the azide-functionalized membrane and the DBCO-tagged Protein A, creating a high-affinity surface for antibody purification. nih.gov This strategy can be directly adapted using this compound to modify polymeric materials for enhanced biocompatibility.

ParameterDescriptionReference
Surface Activation Introduction of primary amine (-NH₂) groups onto the polymer surface via methods like plasma treatment or co-polymerization. nih.govuj.edu.pl
Linker Conjugation The NHS ester of this compound reacts with surface amines to form stable amide bonds, exposing the DBCO group. nih.gov
Biomolecule Immobilization Azide-modified biomolecules (e.g., anti-fouling polymers, cell adhesion peptides) are attached to the surface via copper-free click chemistry with the DBCO group. conju-probe.com
Role of PEG3 Spacer Reduces non-specific binding, enhances solubility, and minimizes steric hindrance for the attached biomolecule. conju-probe.com

Fabrication of Bio-interfaces and Biosensor Platforms through Covalent Immobilization Using this compound

The performance of biosensors, particularly affinity-based sensors, relies heavily on the effective immobilization of biorecognition elements (e.g., antibodies, enzymes, nucleic acids) onto the sensor surface. numberanalytics.comnumberanalytics.com Covalent immobilization is preferred as it ensures a stable and durable linkage, preventing leaching of the biomolecule and enhancing the sensor's operational stability. nih.gov this compound offers a superior method for creating well-defined and highly functional bio-interfaces for biosensor applications.

The dual reactivity of the linker allows for a controlled, stepwise immobilization process. First, the sensor substrate (e.g., silicon, gold, or a polymer-coated transducer) is prepared with primary amine functionalities. The this compound linker is then used to covalently bind to this aminated surface via its NHS ester. This creates a surface decorated with DBCO groups, ready for the specific capture of an azide-modified biorecognition molecule. This bio-orthogonal "click" reaction is highly efficient and occurs under mild physiological conditions, which is crucial for preserving the delicate structure and function of the immobilized biomolecule. biochempeg.com

This strategy offers several advantages over traditional immobilization methods:

Oriented Immobilization: By modifying a specific site on the biomolecule with an azide group (e.g., away from the active site), it is possible to achieve a uniform, oriented attachment to the DBCO-functionalized surface. This ensures that the active sites are accessible for target binding, significantly improving the sensor's sensitivity and specificity. numberanalytics.com

Reduced Non-Specific Binding: The hydrophilic PEG spacer helps to create a low-fouling surface, minimizing the non-specific adsorption of other proteins from the sample matrix, which is a common cause of background noise in biosensors. precisepeg.com

High Stability: The formation of a stable amide bond with the surface and a robust triazole ring with the biomolecule ensures the long-term stability of the bio-interface. numberanalytics.com

Research has demonstrated the functionalization of liposome (B1194612) surfaces using a DBCO-PEG4-NHS ester to couple antibodies. researchgate.net Liposomes bearing amine groups were reacted with the linker, followed by the click reaction with an azide-modified antibody. This method allowed for precise control over the number of antibodies attached per liposome, creating a targeted vesicle that can be considered a model for a biosensor or targeted delivery vehicle. researchgate.net This approach is directly applicable to the fabrication of advanced biosensor platforms using this compound.

Development of Stimuli-Responsive Hydrogels and Polymer Networks with this compound Linkers

Stimuli-responsive hydrogels, or "smart" hydrogels, are cross-linked polymer networks that can undergo significant changes in their physical or chemical properties in response to external triggers like pH, temperature, or redox potential. mdpi.com These materials are of great interest for applications such as controlled drug delivery and tissue engineering. wesleyan.edu The integration of this compound into hydrogel design allows for the creation of sophisticated and multifunctional networks.

The DBCO moiety is particularly valuable for hydrogel formation via copper-free click chemistry. In one common approach, a polymer backbone, such as hyaluronic acid (HA) or gelatin, is chemically modified to introduce azide groups. nih.govrsc.org This azide-functionalized polymer can then be cross-linked by adding a molecule containing multiple DBCO groups, such as a multi-arm PEG-DBCO. rsc.org This reaction forms a stable hydrogel network in situ under biocompatible conditions, making it suitable for encapsulating cells or therapeutic proteins. rsc.org

This compound can be utilized in this context in several ways:

Tethering Functional Molecules: A pre-formed hydrogel with amine groups in its backbone can be functionalized with this compound via the NHS ester. This results in a hydrogel decorated with pendant DBCO groups. These groups can then be used to "click" on azide-modified stimuli-responsive domains or therapeutic molecules, adding specific functionality to the bulk hydrogel.

Creating Dual-Responsive Gels: The linker can be used to attach a molecule that responds to a specific stimulus. For example, a pH-sensitive peptide could be modified with an azide and clicked onto a DBCO-functionalized hydrogel. The swelling or degradation of the resulting hydrogel would then be dependent on the ambient pH.

As a Component of Degradable Linkers: While this compound itself is stable, similar structures can be synthesized to include cleavable bonds. For example, the related linker DBCO-PEG3-SS-NHS contains a disulfide bond that can be cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells. conju-probe.com Incorporating such linkers into a hydrogel network would make the gel redox-responsive, allowing for controlled degradation and release of encapsulated contents in a specific biological environment.

Research into click-crosslinkable hydrogels has shown that the gelation time and mechanical properties (e.g., compressive modulus) can be precisely tuned by varying the concentration and ratio of the azide and DBCO components. rsc.org This tunability, combined with the versatility of functionalization offered by this compound, enables the rational design of advanced, stimuli-responsive polymer networks.

Hydrogel ComponentFunctionRelevant ChemistryReference
Polymer Backbone Provides the structural foundation of the hydrogel (e.g., Hyaluronic Acid, Gelatin).Modified to contain azide (-N₃) or amine (-NH₂) groups. nih.govrsc.org
Cross-linker Forms covalent bonds between polymer chains to create the 3D network.Multi-arm PEG-DBCO reacts with azide-functionalized backbones. rsc.org
This compound Acts as a functionalization agent to tether molecules to the hydrogel network.NHS ester reacts with amines; DBCO group reacts with azides. conju-probe.combiochempeg.com
Stimuli-Responsive Moiety A molecule (e.g., peptide, polymer) that changes conformation or cleaves in response to a trigger (pH, redox, etc.).Modified with an azide to be "clicked" onto a DBCO-functionalized gel. mdpi.com

Surface Modification of Nanoparticles and Nanomaterials for Targeted Delivery Systems (focus on material construction)

The construction of nanoparticles for targeted drug delivery requires precise control over their surface chemistry to ensure stability in circulation and specific recognition of target cells. axispharm.com PEGylation, the process of attaching PEG chains to a surface, is a widely used strategy to shield nanoparticles from the immune system, prolonging their circulation time. axispharm.com this compound is an ideal reagent for both PEGylating nanoparticles and arming them with targeting ligands.

The construction of a targeted nanoparticle using this linker follows a logical sequence. Consider a lipid-based nanoparticle (liposome) or a polymeric nanoparticle that is formulated to include lipids or polymers with primary amine head groups exposed on the surface.

Linker Conjugation: The nanoparticles are incubated with this compound. The NHS ester reacts with the available amine groups on the nanoparticle surface, covalently attaching the linker. The nanoparticle is now coated with a layer of hydrophilic PEG3 spacers terminating in a reactive DBCO group. This step simultaneously achieves PEGylation and prepares the surface for targeting.

Targeting Ligand Attachment: A targeting molecule, such as an antibody, aptamer, or small molecule ligand specific to a receptor overexpressed on cancer cells, is separately modified to contain an azide group.

Final Assembly: The DBCO-functionalized nanoparticles are mixed with the azide-modified targeting ligand. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction occurs, "clicking" the targeting ligand onto the nanoparticle surface. biochempeg.com

This modular approach is highly advantageous for material construction. It allows for the separate preparation and quality control of the nanoparticle base and the targeting ligand before the final conjugation step. The efficiency of the click reaction ensures a high yield of targeted nanoparticles. A study that functionalized liposomes with antibodies for cell targeting used a DBCO-PEG4-NHS ester in this exact manner, demonstrating the feasibility and precision of this construction method. researchgate.net The researchers were able to quantify the number of targeting molecules per nanoparticle, highlighting the control afforded by this chemical strategy. researchgate.net

Engineering of Self-Assembled Monolayers (SAMs) Utilizing this compound Chemistry

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. They are a cornerstone of surface engineering, used to precisely control the interfacial properties of materials. nih.gov While the direct formation of a SAM by this compound is not its primary application—as SAMs typically require a specific headgroup with high affinity for the substrate (e.g., a thiol for gold surfaces)—this linker is exceptionally useful for the functionalization of pre-formed SAMs.

The strategy involves creating a reactive SAM that can then be modified using this compound. The process can be outlined as follows:

Formation of an Amine-Terminated SAM: A molecule capable of forming a SAM on a specific substrate is chosen. For example, on a gold surface, a long-chain alkanethiol with a terminal amine group (e.g., 11-amino-1-undecanethiol) is used. When a gold substrate is immersed in a solution of this molecule, a dense, ordered monolayer forms, presenting a surface covered in primary amine groups.

Functionalization with this compound: The substrate with the amine-terminated SAM is then treated with a solution of this compound. The NHS ester reacts with the amine groups of the SAM, covalently linking the this compound molecule to the surface. This transforms the amine-presenting surface into a DBCO-presenting surface.

Bio-orthogonal Immobilization: The resulting surface is now an ideal platform for the site-specific immobilization of any azide-modified molecule, from small molecules to complex proteins or even cells. The click reaction ensures covalent attachment under mild conditions, preserving the function of the immobilized species.

This multi-step approach allows for the creation of complex, patterned, and multifunctional surfaces. For example, using microcontact printing, an amine-terminated SAM can be patterned on a surface. Subsequent reaction with this compound and then an azide-modified fluorescent protein would result in a high-contrast, fluorescent micropattern, useful for creating cell culture platforms or diagnostic arrays. This method combines the ordering of SAMs with the versatility and bio-orthogonality of click chemistry, enabled by linkers like this compound.

Dbco Nho Peg3 Nhs in Bioimaging Probe Development and Advanced Sensing Platforms

Synthesis of Fluorescent Probes for Live-Cell and In Vitro Imaging Applications

The development of fluorescent probes for real-time imaging of biological processes in living cells is a key area of research. nih.gov Dbco-nho-peg3-nhs is instrumental in the synthesis of such probes by facilitating the conjugation of fluorescent dyes to targeting moieties like antibodies or small molecules.

The synthesis strategy typically involves a two-step process. First, the NHS ester of the linker reacts with a primary amine on the targeting biomolecule, such as the lysine (B10760008) residues on an antibody, to form a stable DBCO-functionalized intermediate. abberior.rocksnih.gov This reaction is typically carried out in a buffer with a pH between 8.0 and 8.5 to ensure the primary amines are deprotonated and reactive. abberior.rockslumiprobe.com After purification to remove any unreacted linker, the DBCO-modified biomolecule is then reacted with an azide-containing fluorescent dye via SPAAC. nih.gov This copper-free click chemistry reaction is highly efficient and proceeds readily at room temperature in aqueous buffers. nih.govacs.org

The resulting fluorescent probe can then be used for various imaging applications, including immunofluorescence and live-cell imaging, to visualize the localization and dynamics of the target molecule. nih.gov The use of the PEG spacer can improve the solubility and reduce non-specific binding of the probe, leading to improved image quality. lumiprobe.com

Table 1: Key Steps in the Synthesis of a Fluorescent Antibody Probe using this compound

StepDescriptionKey Reagents and Conditions
1. Antibody Functionalization The NHS ester of this compound reacts with primary amines on the antibody.Antibody, this compound, pH 8.0-8.5 buffer (e.g., sodium bicarbonate), room temperature. abberior.rocks
2. Purification Removal of unreacted linker from the DBCO-functionalized antibody.Size-exclusion chromatography or dialysis. interchim.fr
3. Fluorescent Dye Conjugation The DBCO-functionalized antibody reacts with an azide-modified fluorescent dye via SPAAC.DBCO-antibody, Azide-dye, Physiological buffer (e.g., PBS), room temperature. nih.gov
4. Final Purification Removal of unreacted fluorescent dye from the final probe.Size-exclusion chromatography.

Development of Radiotracer Precursors and Chelation Strategies for Nuclear Imaging Modalities

Nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) rely on the use of radiotracers to visualize and quantify physiological processes in vivo. nih.govnih.gov this compound serves as a valuable tool in the development of these radiotracers by enabling the attachment of radionuclides to targeting biomolecules. nih.gov

The synthesis of a radiotracer using this linker often involves pre-functionalizing a targeting molecule, such as a peptide or antibody, with the DBCO group using the NHS ester chemistry, as described in the previous section. nih.gov In parallel, a chelating agent, which is capable of securely binding a radionuclide, is modified with an azide (B81097) group. Common chelating agents include DOTA and NOTA for radiometals like Gallium-68 or Lutetium-177.

The DBCO-functionalized targeting molecule is then conjugated to the azide-modified chelator via SPAAC. nih.gov This modular approach allows for the late-stage introduction of the radionuclide, which is particularly advantageous for short-lived isotopes. frontiersin.org After the bioconjugate is formed and purified, the radionuclide is introduced and chelated. The resulting radiotracer can then be administered for PET or SPECT imaging to detect and monitor diseases like cancer. nih.govrsc.org The PEG spacer in the linker can also influence the pharmacokinetic properties of the radiotracer, potentially improving its biodistribution and clearance profile. nih.gov

Generation of Magnetic Resonance Imaging (MRI) Contrast Agent Conjugates Using this compound

Magnetic Resonance Imaging (MRI) is a powerful diagnostic imaging technique that can be enhanced by the use of contrast agents to improve the visibility of internal body structures. nih.gov this compound can be employed to create targeted MRI contrast agents by linking a paramagnetic ion chelate, most commonly a gadolinium (Gd) complex, to a targeting moiety. nih.gov

The synthetic strategy is analogous to the preparation of fluorescent probes and radiotracers. The targeting molecule is first functionalized with the DBCO group. Separately, a chelating agent, such as DTPA or DOTA, is complexed with gadolinium and then modified to contain an azide group. The DBCO-functionalized targeting molecule and the azide-modified Gd-chelate are then conjugated using SPAAC.

Engineering of Biosensing Architectures by Covalent Immobilization of Recognition Elements

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a specific analyte. numberanalytics.com The performance of a biosensor is critically dependent on the effective immobilization of the recognition element, such as an antibody or enzyme, onto the sensor surface. mdpi.com this compound provides a robust method for the covalent immobilization of these biomolecules. nih.gov

The process involves first modifying the biosensor surface with azide groups. This can be achieved through various surface chemistry techniques. Subsequently, the recognition element is reacted with this compound to introduce a DBCO group. The DBCO-functionalized biomolecule is then immobilized onto the azide-modified surface via SPAAC. researchgate.net

Table 2: Comparison of Immobilization Strategies for Biosensors

Immobilization MethodPrincipleAdvantagesDisadvantages
Physical Adsorption Non-covalent interactions (e.g., hydrophobic, electrostatic).Simple and fast.Weak binding, potential for leaching, random orientation.
Covalent Cross-linking Use of cross-linkers like glutaraldehyde. nih.govStrong covalent bonds.Can lead to denaturation of the biomolecule, potential for reduced activity. nih.gov
This compound Mediated Site-specific covalent attachment via SPAAC.Strong and stable bond, preserves biomolecule activity, controlled orientation, reduced non-specific binding. conju-probe.comnih.govMulti-step process, requires modification of both surface and biomolecule.

Construction of Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Assay Components

Enzyme-Linked Immunosorbent Assays (ELISAs) and Lateral Flow Assays (LFIAs) are widely used immunodiagnostic tools for the detection of antigens or antibodies in a sample. nih.govleinco.com The construction of these assays relies on the conjugation of antibodies or antigens to solid supports (like microtiter plates or nitrocellulose membranes) and to reporter molecules (like enzymes or nanoparticles). nih.gov

This compound can be utilized to facilitate these conjugations. For instance, in the development of an ELISA, a capture antibody can be immobilized on an azide-modified microtiter plate via a DBCO-linker. Similarly, a detection antibody can be conjugated to a reporter enzyme (e.g., horseradish peroxidase) that has been modified with an azide group. The SPAAC reaction provides a highly efficient and specific method for these conjugations, ensuring that the antigen-binding sites of the antibodies remain accessible. nih.gov

In the context of LFIAs, this compound can be used to conjugate antibodies to colored nanoparticles (e.g., gold nanoparticles) that serve as the detection label. gatech.edu The NHS ester end of the linker would react with the antibody, and the DBCO end would react with an azide-modified nanoparticle. This creates a stable and functional conjugate that can be used in the assay. The use of this linker can lead to improved sensitivity and specificity of the assay due to the controlled and stable nature of the conjugation. gatech.edu

Advanced Methodological Considerations and Challenges in the Application of Dbco Nho Peg3 Nhs

Optimization of Reaction Conditions for Maximizing Conjugation Yield and Specificity

The successful conjugation of Dbco-nho-peg3-nhs to a target biomolecule, followed by the "click" reaction with an azide-modified partner, is a two-step process where the outcome is highly dependent on a precise balance of several reaction parameters. Optimizing these conditions is critical for maximizing the yield of the desired conjugate while preserving the bioactivity of the molecules involved.

The second step, the SPAAC reaction, is known to proceed under physiological conditions, but its kinetics can be slow biopharminternational.combiopharminternational.com. To enhance the reaction rate and yield, researchers can manipulate reactant concentrations, temperature, and incubation time. Increasing the concentration of reactants, temperature, and reaction duration generally has a positive effect on the yield biopharminternational.com. Incubation times can vary widely, from a few hours at room temperature (25°C) to extended periods of up to 48 hours at 4°C to accommodate slower reaction kinetics and sensitive biomolecules biopharminternational.com. For the initial NHS ester reaction, incubation is often shorter, typically 45-60 minutes at room temperature, or for more controlled reactions, 16 hours at 4°C biopharminternational.comcellmosaic.com. The pH is also a critical factor, particularly for the NHS ester reaction, with optimal conditions generally found in the slightly alkaline range of pH 8.0–8.3 to ensure the target amine groups are deprotonated and sufficiently nucleophilic insights.bio.

Table 1: Key Parameters for Optimizing this compound Conjugation Reactions

Parameter NHS Ester Reaction SPAAC Reaction Rationale & Considerations
Molar Ratio (Linker:Biomolecule) 5:1 to 10:1 recommended biopharminternational.com. Higher ratios can cause precipitation biopharminternational.com. Typically 2:1 to 4:1 excess of the azide- or DBCO-containing partner biopharminternational.com. Balances modification level with risk of aggregation and loss of bioactivity.
Temperature 4°C to Room Temperature (25°C) biopharminternational.comcellmosaic.com. 4°C to 37°C biopharminternational.cominsights.bio. Lower temperatures can help preserve the stability of sensitive biomolecules over longer reaction times. Higher temperatures increase reaction kinetics biopharminternational.com.
Reaction Time 45 minutes to 16 hours biopharminternational.comcellmosaic.com. 4 hours to 48 hours biopharminternational.com. Dependent on temperature, reactant concentration, and the intrinsic reactivity of the specific biomolecules.
pH 7.4 to 8.3 cellmosaic.cominsights.bio. Typically physiological pH (7.2-7.4) biopharminternational.com. NHS ester coupling is more efficient at slightly alkaline pH where primary amines are deprotonated. SPAAC is tolerant of a wider pH range.
Solvents Aqueous buffers (e.g., PBS). Linker is often dissolved in a small volume of DMSO first biopharminternational.comcellmosaic.com. Aqueous buffers (e.g., PBS) biopharminternational.com. DMSO is used to dissolve the hydrophobic DBCO linker before addition to the aqueous reaction buffer. The final DMSO concentration should be kept low.

Strategies for Minimizing Non-Specific Interactions and Enhancing Conjugate Stability in Biological Contexts

Beyond the inherent properties of the linker, the conjugation strategy itself plays a pivotal role. The NHS ester targets primary amines, most commonly the ε-amine of lysine (B10760008) residues. Since proteins, especially antibodies, have numerous surface-exposed lysines, this method results in non-site-directed conjugation, which can potentially interfere with the protein's function if modification occurs within a critical binding or active site biopharminternational.com.

To enhance specificity and stability, site-specific conjugation methods are increasingly preferred. These techniques direct the linker to a predetermined location on the biomolecule, away from functional domains. One such advanced strategy involves enzymatic modification, where an enzyme like transglutaminase can be used to attach a DBCO-containing amine to a specific glutamine residue on an antibody, resulting in a homogenous and functionally intact conjugate insights.bio. While this compound is designed for amine reactivity, the principle of using bioorthogonal handles like DBCO is central to these more refined, site-specific approaches that ultimately yield more stable and reliable conjugates. The covalent bond formed by the SPAAC reaction—a triazole ring—is exceptionally stable under a wide range of biological conditions, ensuring the integrity of the final conjugate once formed cellmosaic.com.

Efficient Purification and Isolation of Complex Bioconjugates Derived from this compound

Purification is a multi-step process critical for ensuring the safety and efficacy of the final bioconjugate. The goal is to remove unreacted starting materials (biomolecule, this compound, azide-partner), process-related impurities, and product-related impurities like aggregates wuxixdc.comresearchgate.net.

The purification strategy is typically biphasic:

Removal of Excess Linker: After the initial reaction of the biomolecule with this compound, the unreacted linker must be removed before the SPAAC reaction. Common methods include dialysis, size-exclusion chromatography (SEC) using desalting columns, and tangential flow filtration (TFF)/ultrafiltration biopharminternational.cominsights.biolonza.com. TFF is particularly well-suited for large-scale operations.

Purification of the Final Conjugate: Following the SPAAC reaction, a more complex mixture containing the desired conjugate, unconjugated biomolecules, excess azide-reagents, and aggregates must be resolved. Chromatographic techniques are essential for this step. Ion-exchange chromatography (IEX) can separate species based on charge differences, which may be altered by conjugation biopharminternational.comgoogle.com. Hydrophobic interaction chromatography (HIC) is effective for separating molecules based on hydrophobicity, a property significantly impacted by the DBCO group. For removing aggregates, SEC and specialized methods like hydroxyapatite chromatography are employed google.comresearchgate.net.

Table 2: Comparison of Purification Methods for this compound Conjugates

Purification Method Purpose Advantages Scalability Considerations
Dialysis / Ultrafiltration (TFF) Removal of small molecules (excess linker, azide (B81097) reagent) biopharminternational.cominsights.bio. Simple, effective for buffer exchange. TFF is highly scalable. Dialysis is slow and not practical for large volumes. TFF is the industry standard for large-scale buffer exchange and concentration lonza.com.
Size-Exclusion Chromatography (SEC) Removal of small molecules, buffer exchange, aggregate removal google.comresearchgate.net. High resolution for separating by size. Throughput is limited by column size and flow rates, which can lead to significant product dilution, making it less ideal for large-scale manufacturing processes google.com.
Ion-Exchange Chromatography (IEX) Separation of conjugate species with different drug-to-antibody ratios (DARs) and removal of unconjugated antibody biopharminternational.comgoogle.com. High capacity and resolution based on charge. Well-established and scalable method, but may induce aggregation in some cases due to buffer conditions google.com.
Hydrophobic Interaction Chromatography (HIC) Separation of species based on hydrophobicity (e.g., different DARs) google.com. Can resolve species with subtle differences in hydrophobicity. Scalable, but requires careful optimization of salt concentrations to avoid precipitation.

Assessment of Conjugate Heterogeneity and Strategies for Homogenization

Assessment of Heterogeneity: A suite of analytical techniques is required to characterize this complexity.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for determining the precise mass of the conjugate, allowing for the calculation of the average linker-to-biomolecule ratio and the distribution of different species cellmosaic.com.

UV/Vis Spectroscopy: If the attached molecule has a distinct chromophore, UV/Vis spectroscopy can be used to estimate the average number of attached linkers by comparing the absorbance of the chromophore and the protein biopharminternational.com.

Chromatography: Techniques like HIC and IEX can separate different conjugate species, providing a visual representation of the product's heterogeneity biopharminternational.comgoogle.com.

Strategies for Homogenization: The most effective strategy to overcome heterogeneity is to move away from non-specific lysine conjugation and adopt site-specific conjugation methods insights.bio. These approaches yield a homogenous product with a precisely defined number of linkers at specific locations. Examples include:

Enzymatic Conjugation: Using enzymes like transglutaminase or sortase to attach payloads to specific amino acid sequences engineered into the protein insights.bio.

Cysteine Engineering: Introducing a reactive cysteine residue at a specific site on the protein surface to serve as a unique chemical handle for conjugation.

Unnatural Amino Acids: Incorporating unnatural amino acids with bioorthogonal functional groups (like an azide) into the protein's sequence via genetic code expansion, which can then be specifically targeted by a DBCO-functionalized molecule.

By employing these advanced, site-specific methods, researchers can produce homogenous bioconjugates, leading to better-defined products with more predictable and consistent performance in therapeutic and diagnostic applications.

Computational and Theoretical Investigations of Dbco Nho Peg3 Nhs Reactivity and Conformational Dynamics

Quantum Chemical Calculations on the Electronic Structure and Reactivity of the DBCO and NHS Moieties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic reactivity of the functional ends of the Dbco-nho-peg3-nhs linker. mdpi.comresearchgate.net These methods solve the electronic structure of molecules, providing information on energy levels, reaction pathways, and activation energies. wikipedia.orguchicago.edu

The reactivity of the DBCO moiety is dominated by its ring strain. nih.gov DFT calculations have been used extensively to study the mechanism of SPAAC reactions. acs.org These studies reveal that the significant deviation of the alkyne's bond angles from the ideal 180° geometry leads to a high-energy ground state. The release of this ring strain during the [3+2] cycloaddition with an azide (B81097) provides a substantial thermodynamic driving force for the reaction. nih.gov Activation-strain analysis, a computational model, dissects the reaction barrier into two components: the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the distorted molecules. nih.gov For cyclooctynes like DBCO, the pre-strained alkyne requires less distortion energy to reach the transition state, resulting in a lower activation barrier and a faster reaction rate compared to linear alkynes. nih.gov

Theoretical calculations show that the reaction proceeds through an asynchronous, inverse-electron demand pathway, where the highest occupied molecular orbital (HOMO) of the alkyne first donates into the lowest unoccupied molecular orbital (LUMO) of the azide. scm.com Modifications to the cyclooctyne (B158145) ring, such as the addition of electron-withdrawing groups, can further lower the activation barrier and accelerate the reaction, a finding supported by both experimental and theoretical investigations. nih.gov

The NHS ester moiety's reactivity is governed by its electronic structure, making it a highly effective acylating agent for primary amines. Quantum chemical calculations can model the electronic distribution of the NHS ester, highlighting the electrophilic character of the carbonyl carbon. The succinimidyl group is an excellent leaving group because its negative charge is stabilized by resonance. Computational methods can predict the reaction energy and activation energy for the aminolysis of the NHS ester, confirming the favorability of the reaction with nucleophilic primary amines under physiological conditions. nih.gov

Table 1: Theoretical Comparison of Activation Enthalpies for SPAAC Reactions with Various Cyclooctynes This table illustrates how computational chemistry can quantify the reactivity of different cyclooctyne cores. Data is generalized from findings in the literature.

Cyclooctyne Derivative Key Structural Feature Calculated Activation Enthalpy (ΔH) (kcal/mol) Relative Reactivity Trend
OCT (Cyclooctyne) Unsubstituted ring ~7.3 Baseline
BCN (Bicyclo[6.1.0]nonyne) Fused cyclopropane ~4.5 High
DIBAC (Dibenzocyclooctyne) Fused benzene (B151609) rings ~12.1 Moderate
DIFO (Difluorinated Cyclooctyne) Electron-withdrawing fluorine atoms Lower than OCT High

Molecular Dynamics Simulations of PEG3 Linker Conformational Behavior in Bioconjugates

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into the conformational dynamics of the short PEG3 linker and how it influences the behavior of the entire bioconjugate. researchgate.net

The PEG3 linker, although short, imparts flexibility and hydrophilicity. MD simulations show that PEG chains are highly dynamic and can adopt a wide range of conformations in an aqueous environment. plos.org They form a hydrated layer by interacting with water molecules, which can sterically shield the attached biomolecule from its surroundings. plos.org This "steric shielding" effect is a key feature of PEGylation. nih.gov

Simulations of PEGylated proteins and nanoparticles have demonstrated that the PEG linker does not exist as a static, extended chain. Instead, it is in constant motion, exploring various coiled and extended states. researchgate.net This flexibility can be crucial for bioconjugation, as it allows the reactive DBCO or NHS ester end to orient itself favorably to find its target (an azide or an amine, respectively) on a complex biomolecule. The linker can prevent steric hindrance that might otherwise block the reaction. conju-probe.com The conformational ensemble of the PEG3 linker can be characterized by calculating properties like the radius of gyration and end-to-end distance over the course of a simulation. researchgate.net These parameters quantify the linker's compactness and reach, which are essential for understanding its effective length and steric footprint in a bioconjugate system. researchgate.net

Table 2: Key Conformational Properties of PEG Linkers from MD Simulations This table summarizes general findings from MD simulations on how PEG linkers behave in bioconjugate systems.

Property Description Implication for this compound
Radius of Gyration (Rg) A measure of the polymer chain's overall size and compactness. A flexible Rg for the PEG3 linker allows it to adapt to the surface of a target biomolecule.
End-to-End Distance The distance between the two ends of the PEG chain. The distribution of this distance determines the effective "reach" of the DBCO and NHS moieties.
Solvent Accessible Surface Area (SASA) The surface area of the molecule accessible to solvent. A high SASA for the PEG3 linker contributes to the overall solubility and hydrophilicity of the bioconjugate. researchgate.net
Hydration Shell The layer of ordered water molecules surrounding the PEG chain. The hydration shell enhances biocompatibility and can sterically shield the conjugated molecule. plos.org

In Silico Modeling of Bioconjugation Efficiencies and Stereochemical Outcomes with this compound

In silico modeling combines various computational techniques to predict the outcome of a chemical process, such as bioconjugation. For this compound, this involves building a computational model of the entire reaction system: the linker, the target biomolecule (e.g., a protein), and the solvent.

Modeling bioconjugation efficiency involves a multi-scale approach. nih.gov Quantum mechanics (QM) methods, as described in section 8.1, are used to calculate the intrinsic reaction rate of the SPAAC or NHS ester coupling. This provides a baseline understanding of the reaction's speed under ideal conditions. scienceopen.com However, in a biological system, steric and electrostatic factors dominate. Here, molecular dynamics (MD) or Monte Carlo simulations are used to sample the conformational space of the linker and the biomolecule. By simulating the this compound linker in the presence of a protein, researchers can determine the probability of the DBCO moiety encountering a target azide group at a specific location. researchgate.net

These simulations can identify which potential conjugation sites on a protein are sterically accessible to the linker. The model can calculate the frequency and duration of "near-attack conformations," where the reactive groups are positioned correctly for a reaction to occur. This data, combined with the intrinsic QM reaction barrier, allows for a qualitative and sometimes quantitative prediction of site-specific conjugation efficiencies.

Stereochemical outcomes, particularly for the formation of the triazole ring in the SPAAC reaction, can also be investigated. While the reaction typically yields a mixture of regioisomers, computational models can predict if the local environment of the protein surface favors the formation of one isomer over the other due to steric clashes or favorable non-covalent interactions (e.g., hydrogen bonds or pi-stacking).

Table 3: Parameters for an In Silico Model of Bioconjugation with this compound This table outlines the typical components and parameters used in a computational model to predict bioconjugation outcomes.

Model Component Computational Method Key Parameters Predicted Outcome
Intrinsic Reaction Quantum Mechanics (DFT) Activation Energy (Ea), Reaction Enthalpy (ΔH) Intrinsic reaction rate, thermodynamic favorability. nih.gov
Linker & Biomolecule Dynamics Molecular Dynamics (MD) Force field, simulation time, temperature, solvent model Conformational flexibility, steric accessibility of sites, linker "reach". nih.gov
Encounter Complex Docking / MD Simulations Intermolecular distances, angles, interaction energies Probability of reactive groups encountering each other in a favorable orientation.
Overall Efficiency Combined QM/MM or Statistical Analysis Frequency of near-attack conformations, intrinsic rate Prediction of site-specific conjugation yields and overall efficiency.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives with Modified PEG Linkers or DBCO Moieties

Computational modeling is a cornerstone of structure-activity relationship (SAR) studies, allowing researchers to predict how modifications to a molecule's structure will affect its function before undertaking complex synthesis. nih.gov For this compound, in silico SAR studies can explore a vast chemical space to design next-generation linkers with optimized properties.

Modified DBCO Moieties: Theoretical studies have shown that the reactivity of cyclooctynes can be tuned. nih.gov Computational screening of different DBCO derivatives with various substituents on the aromatic rings could identify modifications that increase ring strain or improve electronic properties for faster SPAAC kinetics. For example, adding electron-withdrawing groups could enhance reactivity, while adding charged groups like sulfonates could improve water solubility. glenresearch.com

Modified PEG Linkers: The length and composition of the PEG linker are critical variables. researchgate.net MD simulations can be used to systematically study the effect of changing the PEG chain length (e.g., from PEG3 to PEG6 or PEG12). Longer linkers might provide greater reach and flexibility, potentially improving conjugation efficiency to sterically hindered sites. Conversely, they might also lead to more aggregation or unwanted interactions. Simulations can predict these effects by calculating properties like the radius of gyration and the potential of mean force for the linker approaching the protein surface. researchgate.net The model could also explore replacing the PEG linker with more rigid or more hydrophilic alternatives to fine-tune the linker's properties. researchgate.net

These computational SAR studies generate hypotheses that can be tested experimentally, dramatically accelerating the development cycle for new bioconjugation reagents with tailored reactivity, solubility, and steric profiles.

Table 4: Illustrative In Silico SAR for Hypothetical this compound Derivatives This table provides hypothetical examples of how computational tools could guide the design of new linkers based on the principles of SAR.

Structural Modification Predicted Effect on Property Rationale from Computational Modeling
Add Sulfo- group to DBCO Increased water solubility Electrostatic potential maps show increased polarity; solvation free energy calculations predict better interaction with water. broadpharm.com
Replace DBCO with BCN Increased SPAAC reaction rate DFT calculations predict a lower activation energy due to different ring strain characteristics. acs.org
Extend PEG3 to PEG12 Increased reach and flexibility; potential for increased hydrodynamic radius MD simulations show a larger radius of gyration and end-to-end distance distribution for the longer linker. plos.org
Incorporate a charged amino acid into the linker Altered electrostatic interaction with target protein MD simulations can model the new electrostatic surface and predict attractive or repulsive interactions with specific protein residues.

Emerging Research Avenues and Future Perspectives for Dbco Nho Peg3 Nhs

Development of Next-Generation Dbco-nho-peg3-nhs Derivatives with Tunable Reactivity or Orthogonal Functionalities

The core of this compound is the DBCO group, whose reactivity in SPAAC is a key determinant of its utility. Research is actively exploring modifications to the cyclooctyne (B158145) scaffold to modulate this reactivity and to introduce new functionalities.

Tunable Reactivity: The reaction kinetics of SPAAC can be fine-tuned by altering the steric and electronic properties of the cyclooctyne. While DBCO is known for its high stability and reactivity, second-generation cyclooctynes like difluorinated cyclooctynes (DIFO) have been developed with different reactivity profiles. rsc.orgnih.gov Future derivatives of this compound could incorporate alternative cyclooctyne cores to either accelerate or decelerate reaction rates for specific applications. For instance, increased ring strain through fused ring systems, as seen in bicyclo[6.1.0]non-4-yne (BCN), offers another avenue for tuning. nih.gov Steric hindrance also plays a role; DBCO reacts significantly slower with bulky tertiary azides compared to primary azides, a property that can be exploited for chemoselective ligations. nih.gov

Orthogonal Functionalities: A significant frontier is the development of linkers capable of participating in multiple, non-interfering bioorthogonal reactions simultaneously. nih.gov This "mutual orthogonality" allows for the precise labeling of multiple distinct biomolecules in the same system. nih.gov Future iterations of this compound could be synthesized as heterotrifunctional or heterotetrafunctional reagents, incorporating additional reactive groups alongside the DBCO and NHS ester. conju-probe.comconju-probe.com For example, a derivative could include a tetrazine moiety for inverse-electron-demand Diels-Alder (IEDDA) reactions or a nitrone for strain-promoted alkyne-nitrone cycloadditions (SPANC). nih.govnih.gov This would enable complex, multi-target imaging and assembly experiments where one part of a system is labeled via SPAAC and another via a different bioorthogonal reaction. nih.govnih.gov

ParameterModification StrategyExample Derivative/ConceptAnticipated OutcomeReference
ReactivityElectronic ActivationFluorinated DBCO CoreIncreased reaction kinetics for rapid labeling. rsc.orgnih.gov
ReactivitySteric TuningBulky substituents on the DBCO ringSlower, more controlled reaction rates; selectivity for less hindered azides. nih.gov
OrthogonalityInclusion of a Second Bioorthogonal GroupDbco-PEG-Tetrazine linkerEnables dual labeling of two different targets using SPAAC and IEDDA reactions. nih.govnih.gov
OrthogonalityReplacement of DBCONitrone-PEG-NHS linkerCreates a reagent for SPANC reactions, orthogonal to azide-based chemistry. nih.govnih.gov

Application of this compound in Advanced Diagnostics and Theranostics (focus on chemical engineering aspects)

Theranostics, the integration of therapeutic and diagnostic capabilities into a single agent, represents a major frontier in personalized medicine. The modular nature of this compound is exceptionally well-suited for the chemical engineering of complex theranostic nanoparticles and antibody-drug conjugates (ADCs).

From a chemical engineering perspective, this compound serves as a critical component for multi-step, controlled assembly. The NHS ester allows for the initial, covalent attachment of the linker to a targeting moiety, such as an antibody or peptide, that can recognize specific cells (e.g., cancer cells). biochempeg.com The PEG spacer provides essential functionality by increasing the agent's hydrophilicity and circulation time while minimizing non-specific interactions. nih.gov Finally, the DBCO group acts as a versatile and highly specific "docking point" for a diagnostic or therapeutic payload. conju-probe.com

This payload can be an azide-modified imaging agent (e.g., a chelator for a PET imaging radioisotope like ⁶⁴Cu) or a therapeutic molecule. nih.gov The use of SPAAC chemistry is particularly advantageous as it avoids the use of copper catalysts, which can be toxic to cells and can interfere with the function of radiometals. nih.gov Research in this area focuses on optimizing the design of these constructs, including the length and composition of the PEG linker to control drug release kinetics or the density of DBCO groups on a nanoparticle surface to maximize payload delivery. nih.govmdpi.com For example, cleavable linkers, such as those containing a disulfide bond, can be engineered into the backbone to ensure the payload is released only in the reducing environment inside a target cell. conju-probe.com

Component of LinkerChemical Engineering FunctionExample Application in TheranosticsReference
NHS EsterPrimary conjugation handle for attaching to targeting proteins (e.g., antibodies).Conjugating the linker to an antibody that targets tumor-specific antigens. biochempeg.com
PEG3 SpacerEnhances solubility, stability, and biocompatibility; provides steric hindrance to reduce opsonization.Improving the pharmacokinetic profile of an antibody-drug conjugate to increase circulation time. nih.gov
DBCO GroupBioorthogonal handle for catalyst-free attachment of payloads.Clicking an azide-modified PET imaging agent (e.g., ⁶⁴Cu-DOTA-azide) onto a DBCO-functionalized antibody. nih.gov
(Future) Cleavable UnitEngineered release mechanism for the therapeutic payload.Incorporating a disulfide bond that is cleaved inside the cell, releasing a cytotoxic drug. conju-probe.com

Sustainable and Green Chemistry Approaches for the Synthesis of this compound and its Precursors

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Applying these principles to the multi-step synthesis of a complex reagent like this compound presents both challenges and opportunities.

Future research will likely focus on several key areas:

Greener Solvents and Reagents: The synthesis of DBCO and NHS esters often involves organic solvents like DMF and DCM. interchim.fr A key goal is to replace these with more benign alternatives or to develop synthetic routes that can be performed in aqueous media.

Biocatalysis: The use of enzymes to catalyze specific synthetic steps can lead to higher selectivity and milder reaction conditions. For the PEGylation portion of the synthesis or for the conjugation of the final product to proteins, enzymes like transglutaminase could offer a green alternative to traditional chemical methods. nih.gov

Sustainable Purification: Traditional purification methods like chromatography can consume large volumes of solvent. The development of greener downstream processing, such as aqueous biphasic systems (ABS), could be adapted for the purification of biomolecules conjugated with this compound. ua.pt In such a system, a simple change in buffer composition could induce phase separation, allowing for the easy recovery of the PEGylated product without the need for toxic quenching agents. ua.pt

Green Chemistry PrincipleApplication to this compound Synthesis/UsePotential ImpactReference
Waste PreventionDevelop synthetic routes with higher atom economy and overall yield.Reduces raw material consumption and by-product formation. rsc.org
Safer Solvents & AuxiliariesReplace hazardous solvents (e.g., DMF, DCM) with aqueous or bio-based alternatives.Reduces worker exposure and environmental pollution. interchim.fr
Design for Energy EfficiencyUtilize reactions that proceed at ambient temperature and pressure, such as SPAAC itself.Lowers energy costs and associated carbon footprint. nanocs.net
Use of CatalysisEmploy biocatalysts (e.g., enzymes) for specific modification steps.Increases reaction selectivity and avoids harsh chemical reagents. nih.gov
Safer Downstream ProcessingUse aqueous biphasic systems for purification of conjugated products.Eliminates the need for large volumes of organic solvents in purification. ua.pt

Integration of this compound into Automated Synthesis Platforms and High-Throughput Screening Systems

The robustness and specificity of the SPAAC reaction make it highly suitable for automation. The reaction proceeds to high yield under simple, aqueous conditions and generates no by-products, simplifying the purification steps that are often a bottleneck in automated synthesis. interchim.fr

Automated Synthesis: this compound and similar linkers are poised to become standard reagents in automated platforms for creating libraries of bioconjugates. For instance, an automated synthesizer could take a single protein, conjugate it with this compound, and then use a robotic liquid handler to react it with a 96-well plate containing different azide-modified small molecules, peptides, or oligonucleotides. This allows for the rapid generation of hundreds of distinct conjugates for screening and optimization. precisepeg.com

High-Throughput Screening (HTS): In drug discovery, HTS is used to test thousands of compounds for activity against a biological target. nih.gov this compound can be integrated into HTS workflows in several ways. For example, a target protein could be immobilized on a microplate surface using the linker. The NHS ester would react with the protein, which is then captured on an azide-coated plate via SPAAC. This oriented and covalent immobilization can improve the quality and reproducibility of binding assays. Alternatively, the linker can be used to attach a fluorescent DBCO-probe to a library of azide-containing compounds. The screening assay would then measure the binding of this fluorescent library to a target, where the specificity of the click reaction ensures that the probe is reliably attached to each test compound. acs.org

Automated ApplicationRole of this compoundWorkflow Step-by-StepAdvantageReference
Library SynthesisConnects a single biomolecule to a library of azide-modified payloads.1. Conjugate protein with this compound. 2. Purify DBCO-protein. 3. Aliquot into a microplate. 4. Add different azide-payloads to each well. 5. Incubate to form conjugate library.Rapid, parallel synthesis of many defined conjugates. precisepeg.com
High-Throughput Screening (HTS)Immobilizes a target protein onto an assay plate.1. Conjugate protein with this compound. 2. Introduce DBCO-protein to an azide-coated microplate. 3. Incubate to immobilize protein. 4. Screen compound library against the plate.Covalent, site-specific immobilization improves assay robustness. acs.org
HTS Probe GenerationLabels a library of compounds with a detectable tag.1. Synthesize a library of azide-modified small molecules. 2. React the entire library with a DBCO-fluorophore. 3. Screen the fluorescently-tagged library for binding to a target.Enables screening formats based on fluorescence detection. acs.org

Prospects for this compound in Emerging Bioorthogonal Chemistry Applications Beyond SPAAC

While SPAAC is the primary application for the DBCO moiety, the broader field of bioorthogonal chemistry is rapidly expanding, with a focus on developing multiple, mutually orthogonal reactions that can be performed in the same biological system. nih.gov This opens up new possibilities for using the DBCO core of this compound in concert with other chemistries for more complex biological studies.

The key to this approach is pairing the DBCO-azide reaction with another bioorthogonal pair that does not cross-react. nih.gov Several such reactions have been developed:

Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene (B1233481), TCO) is extremely fast and is fully orthogonal to SPAAC. nih.gov This pairing is one of the most common for dual-labeling studies. nih.gov

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): Nitrones react with strained alkynes like DBCO but are stable in the presence of azides, allowing for potential orthogonality. nih.govresearchgate.net

Boronic Ester Condensations: The reaction between a 2-formylphenylboronic acid and an α-amino-hydrazide is mutually orthogonal to both SPAAC and IEDDA. nih.gov

Retro-Cope Elimination: In a departure from cycloadditions, strained alkynes like DBCO can undergo a retro-Cope elimination reaction with N,N-dialkylhydroxylamines, offering a completely different mode of reactivity. nih.govresearchgate.net

The prospect for this compound is its use in these multi-reaction systems. A researcher could use this compound to label a target protein via SPAAC, while simultaneously using a TCO-NHS ester to label a second protein for subsequent reaction with a tetrazine probe. This enables the study of protein-protein interactions or the simultaneous tracking of multiple cellular pathways.

Bioorthogonal ReactionReactive PartnersOrthogonality with SPAACPotential ApplicationReference
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + trans-cyclooctene (TCO)Yes, highly orthogonal.Dual-labeling of two different proteins in the same cell. nih.govnih.gov
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)Nitrones + Strained Alkynes (e.g., DBCO)Yes, nitrones do not react with azides.Sequential or parallel labeling using azide (B81097) and nitrone reporters. nih.govnih.govresearchgate.net
Boronic Ester Condensation2-formylphenylboronic acid + α-amino-hydrazideYes, mutually orthogonal to SPAAC and IEDDA.Triple-labeling experiments in complex biological systems. nih.gov
Retro-Cope EliminationStrained Alkynes + N,N-dialkylhydroxylaminesN/A (Alternative reactivity for DBCO)Developing novel cleavage or activation strategies based on the DBCO core. nih.govresearchgate.net

Adaptation of this compound for In Situ Bioconjugation and Live System Modifications (focus on chemical methodology)

A primary goal of bioorthogonal chemistry is to perform reactions within living cells and organisms to study biological processes in their native context. wikipedia.org The chemical properties of this compound make it highly adaptable for these in situ applications.

The typical methodology involves a two-step process:

Ex Vivo Conjugation: The NHS ester of this compound is first reacted with a purified biomolecule, such as an antibody or protein, under controlled buffer conditions. biochempeg.comencapsula.com The NHS ester specifically targets primary amines (like the side chain of lysine) to form a stable amide bond. biochempeg.com The resulting DBCO-labeled protein is then purified.

In Situ Ligation: The DBCO-labeled protein is introduced into a live system (e.g., cell culture or an organism). This system has been pre-engineered to express an azide handle on a specific target. A common method for this is metabolic glycoengineering, where cells are fed an unnatural sugar analog, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz). nih.govacs.org The cells process this sugar and display it on their surface as N-azidoacetyl sialic acid, effectively decorating the cell membrane with azide groups. acs.org The DBCO-labeled protein then specifically reacts with these cell-surface azides via SPAAC. nih.gov

The chemical methodology must consider several factors. The linker must be stable in biological media, and the PEG component is crucial for maintaining the solubility and preventing the aggregation of the labeled protein. conju-probe.comnih.gov Studies comparing different cyclooctynes for live-cell labeling have shown that DBCO often exhibits superior performance, displaying higher reactivity and requiring lower concentrations of reagent to achieve a strong signal compared to other linkers like BCN. nih.gov This efficiency is critical for minimizing potential perturbations to the living system. nih.gov

PhaseMethodological StepKey Chemical PrinciplePurposeReference
1. Metabolic LabelingIncubate live cells with an azide-modified metabolic precursor (e.g., Ac₄ManNAz).Cellular metabolism incorporates the azide as a chemical reporter onto cell surface glycans.Install the azide "target" into the biological system. nih.govacs.org
2. Probe Preparation (Ex Vivo)React this compound with a primary amine on a targeting protein (e.g., an antibody).NHS ester chemistry forms a stable amide bond between the linker and the protein.Create the DBCO-functionalized "probe." biochempeg.com
3. In Situ LigationIntroduce the DBCO-labeled protein to the azide-labeled live cells.Strain-promoted azide-alkyne cycloaddition (SPAAC) forms a stable triazole linkage.Specifically attach the probe to the target in its native environment. acs.orgnih.gov
4. Wash &amp; AnalysisRemove any unbound DBCO-probe.The covalent nature of the triazole bond ensures the label is retained.Visualize or quantify the labeled target via microscopy or flow cytometry. acs.org

Q & A

Q. How to address batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature, stoichiometry, and purification methods. Use design-of-experiments (DoE) to optimize synthesis. Validate consistency via accelerated stability testing and inter-lab reproducibility studies .

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